molecular formula C28H31NO5 B2519522 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone CAS No. 486427-28-5

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone

Cat. No. B2519522
CAS RN: 486427-28-5
M. Wt: 461.558
InChI Key: PGZMJLLOYHCTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone, is a complex organic molecule that appears to be related to the tetrahydroisoquinoline family. This family of compounds is known for its diverse pharmacological activities, which often include anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been described in the literature. For instance, a diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method is significant as it provides a classical approach to constructing the tetrahydroisoquinoline core, which is likely a key structural component in the synthesis of the compound of interest. Another related synthesis involves the creation of a hexahydrobenzo[a]quinolizine derivative, which also utilizes cyclization techniques and reduction steps to construct complex ring systems .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle. The compound of interest would similarly possess this core, modified with various substituents such as methoxy and methyl groups that can influence its chemical behavior and biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include cyclization reactions, which are crucial for forming the core ring structure, as well as reduction reactions that are used to manipulate oxidation states and introduce specific functionalities . The Povarov cycloaddition reaction mentioned in the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative is another example of a chemical reaction that could be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of multiple methoxy groups would likely affect the compound's solubility in organic solvents and possibly its reactivity. The molecular structure, with its aromatic rings and heterocycles, suggests that the compound may exhibit significant aromatic character and potentially engage in pi-pi interactions, which could be relevant in its biological activity .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is associated with research into the synthesis and structural characterization of benzylisoquinoline alkaloids and their derivatives. For instance, Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid with similar structural features from the leaves of Beilschmiedia brevipes, highlighting the use of spectroscopic methods for structure establishment (Pudjiastuti et al., 2010).

Chemical Properties and Reactions

Research has also focused on the chemical properties and reactions of related compounds. For example, studies have explored the synthesis of diphenylmethane derivatives and their antioxidant properties, demonstrating the potential for these compounds to act as effective antioxidants (Balaydın et al., 2010). Another study by Nematollahi and Golabi (1996) investigated the electrochemical synthesis of related compounds, showcasing their applications in electro-organic synthesis (Nematollahi & Golabi, 1996).

Biological Activity and Applications

There is interest in the biological activity of compounds with similar structures, including their cytotoxic activity against cancer cell lines. Hatano et al. (2009) evaluated the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives, revealing some derivatives to exhibit high tumor-specific cytotoxicity, which underscores the potential therapeutic applications of these compounds (Hatano et al., 2009).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-18-6-7-21(14-19(18)2)28(30)29-13-12-20-15-26(32-4)27(33-5)16-24(20)25(29)17-34-23-10-8-22(31-3)9-11-23/h6-11,14-16,25H,12-13,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMJLLOYHCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.